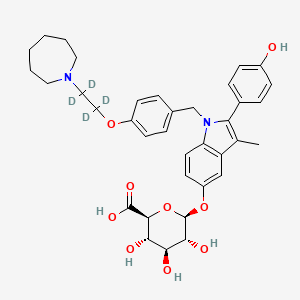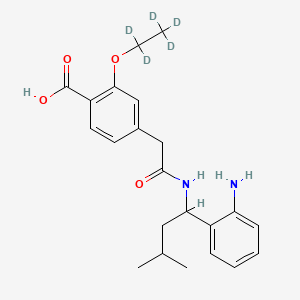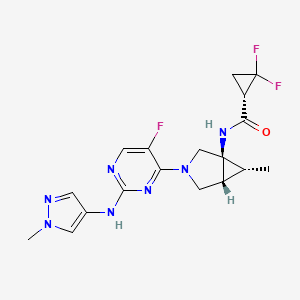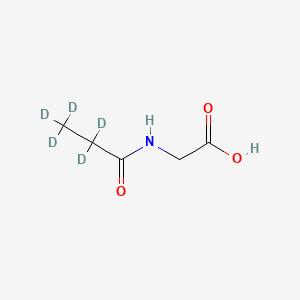
Bazedoxifene-5-glucuronide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bazedoxifene-5-glucuronide-d4: is a deuterium-labeled derivative of Bazedoxifene-5-glucuronide. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium substitution is often employed to study the pharmacokinetics and metabolic profiles of drugs, as it can provide valuable insights into the behavior of the parent compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bazedoxifene-5-glucuronide-d4 involves the incorporation of deuterium into the Bazedoxifene-5-glucuronide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous reaction systems to ensure high yield and purity. Fixed bed catalytic reactions and hydrogenation steps are commonly employed, with palladium/carbon as a catalyst .
Chemical Reactions Analysis
Types of Reactions: Bazedoxifene-5-glucuronide-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium/carbon catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Chemistry: Bazedoxifene-5-glucuronide-d4 is used as a tracer in chemical research to study the metabolic pathways and pharmacokinetics of Bazedoxifene. The deuterium label allows for precise tracking of the compound in various chemical reactions .
Biology: In biological research, this compound is used to investigate the metabolic fate of Bazedoxifene in living organisms. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug .
Medicine: In medical research, this compound is used to study the efficacy and safety of Bazedoxifene in treating conditions such as osteoporosis and menopausal symptoms. The deuterium label provides insights into the drug’s behavior in the human body .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations. It helps in optimizing the pharmacokinetic properties of Bazedoxifene-based drugs .
Mechanism of Action
Bazedoxifene-5-glucuronide-d4, like its parent compound Bazedoxifene, acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors and can act as either an agonist or antagonist depending on the tissue type. This dual action helps in reducing bone resorption and maintaining bone density in postmenopausal women. The deuterium label does not alter the mechanism of action but allows for detailed study of the drug’s interactions and metabolic pathways .
Comparison with Similar Compounds
Raloxifene: Another SERM used in the treatment of osteoporosis.
Tamoxifen: A SERM used primarily in the treatment of breast cancer.
Ospemifene: A SERM used to treat dyspareunia (painful intercourse) in postmenopausal women
Uniqueness: Bazedoxifene-5-glucuronide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and drug development .
Properties
Molecular Formula |
C36H42N2O9 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1/i18D2,19D2 |
InChI Key |
PAAXRVKIJQNQMY-OHMFEHQDSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=C2C5=CC=C(C=C5)O)C)N6CCCCCC6 |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)


